Product packaging for 4-(Prop-1-yn-1-yl)benzoic acid(Cat. No.:CAS No. 223562-52-5)

4-(Prop-1-yn-1-yl)benzoic acid

Cat. No.: B3060315
CAS No.: 223562-52-5
M. Wt: 160.17
InChI Key: XBPVNJYEOFCIMB-UHFFFAOYSA-N
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Description

4-(Prop-1-yn-1-yl)benzoic acid is a synthetically accessible benzoic acid derivative featuring a propargyl group, making it a valuable building block in organic synthesis and medicinal chemistry research . Compounds within this structural class are frequently investigated for their potential biological activities, which can include antimicrobial and antioxidant properties, as suggested by studies on similar plant-derived volatile compounds . The propargyl (alkyne) functional group is of particular interest in bioorthogonal chemistry and "click chemistry" applications, enabling highly specific ligations for bioconjugation and probe development . From a molecular perspective, the structure combines a planar aromatic benzoic acid core with a linear alkyne chain, a configuration that computational analyses using density functional theory (DFT) methods, like B3LYP/6-311++G(d,p), suggest allows for specific conformational arrangements and electronic properties that influence reactivity and intermolecular interactions . Researchers can employ a suite of spectroscopic techniques for identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons and the alkyne proton, while Infrared (IR) spectroscopy would show distinct absorbances for the carboxylic acid carbonyl (C=O) stretch and the carbon-carbon triple bond (C≡C) stretch . The molecular framework is also suitable for computational modeling and molecular docking studies to predict interactions with biological targets, such as enzymes, which is a critical step in early-stage drug discovery . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B3060315 4-(Prop-1-yn-1-yl)benzoic acid CAS No. 223562-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-1-ynylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPVNJYEOFCIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308375
Record name 4-(1-Propyn-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223562-52-5
Record name 4-(1-Propyn-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223562-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Propyn-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Arylalkyne Scaffolds in Modern Organic Synthesis and Material Science

Arylalkyne scaffolds, characterized by a direct bond between an aromatic ring and an alkyne group, are of paramount importance in contemporary organic synthesis and material science. The linear geometry and electron-rich nature of the carbon-carbon triple bond impart unique electronic and structural properties to these molecules. In organic synthesis, arylalkynes are key intermediates in a variety of powerful cross-coupling reactions, such as the Sonogashira, Heck, and various cycloaddition reactions, enabling the construction of complex molecular architectures. mdpi.comnsf.govwikipedia.org Gold-catalyzed cyclization reactions of arylalkynes, for instance, provide a mild and versatile pathway to synthesize benzene (B151609) derivatives and other cyclic systems. mdpi.com

The applications of arylalkyne scaffolds extend into material science, where their rigid, rod-like structures are exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires. The ability of the alkyne moiety to participate in polymerization and click chemistry reactions further enhances their utility in creating novel functional materials. rsc.org

Strategic Role of the Benzoic Acid Moiety in Molecular Recognition and Functionalization

The benzoic acid moiety, a simple yet powerful functional group, plays a strategic role in molecular design, particularly in the realms of molecular recognition and functionalization. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, enabling it to form predictable and strong interactions with other molecules, including biological targets like enzymes and receptors. mdpi.comnih.gov This property is crucial for the rational design of drugs and synthetic receptors. researchgate.netnih.gov

Overview of 4 Prop 1 Yn 1 Yl Benzoic Acid As a Versatile Prototypical Building Block

4-(Prop-1-yn-1-yl)benzoic acid serves as an exemplary building block that synergistically combines the features of both arylalkynes and benzoic acids. Its structure, featuring a propyne (B1212725) group at the para position of a benzoic acid, offers a unique combination of linearity, rigidity, and functional handles for a multitude of chemical transformations.

The synthesis of this compound can be achieved through established methods like the Sonogashira cross-coupling reaction, which joins an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is known for its reliability and tolerance of various functional groups. organic-chemistry.org

The presence of the terminal alkyne and the carboxylic acid in a single molecule allows for orthogonal chemical modifications, making it a highly versatile intermediate in the synthesis of more complex molecules and materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name4-(prop-1-ynyl)benzoic acid
CAS Number223562-52-5
Molecular FormulaC10H8O2
InChI KeyXBPVNJYEOFCIMB-UHFFFAOYSA-N
Physical FormSolid
Purity96%

This data is compiled from publicly available information. sigmaaldrich.com

Current Research Landscape and Emerging Academic Applications of Alkyne Tagged Benzoic Acids

Established Synthetic Routes to 4-(Prop-1-yn-1-yl)benzoic Acid

The creation of the core structure of this compound is efficiently achieved through established organometallic methodologies. These methods typically involve the formation of a carbon-carbon bond between a benzoic acid derivative and a propyne (B1212725) unit.

Alkynylation Strategies on Benzoic Acid Precursors

Direct alkynylation of benzoic acid derivatives serves as a primary route to this compound. One common strategy involves the use of a halogenated benzoic acid, such as 4-iodobenzoic acid, as a precursor. This substrate can then undergo a coupling reaction with a suitable propyne equivalent. organic-chemistry.orgchula.ac.th The Grignard reaction offers another pathway, where bromobenzene (B47551) is converted to phenylmagnesium bromide, which can then be carboxylated to form benzoic acid. wikipedia.orgyoutube.com This approach provides a foundational method for creating the benzoic acid core, which can be further functionalized.

Additionally, methods for the synthesis of benzoic acids from the oxidation of aryl alkyl ketones have been developed. researchgate.net For instance, copper-catalyzed aerobic oxidation can cleave the alkyl group from ketones to yield the corresponding benzoic acid. researchgate.net Another approach involves the decarbonylative alkynylation of aryl anhydrides, which have been identified as highly active electrophiles for this type of transformation. nsf.gov

Synthesis of Related Propargyl-Substituted Benzoic Acid Analogs

The synthetic principles applied to this compound can be extended to create a diverse range of analogs with additional functionalities.

Aryloxy-Propynyl Benzoic Acid Syntheses

The synthesis of benzoic acid derivatives containing an aryloxy-propynyl moiety often begins with a phenol (B47542) precursor. For example, 4-(3-hydroxyphenoxy)benzoic acid can be synthesized from 4-(3-methoxyphenoxy)benzoic acid via demethylation using hydrogen bromide in acetic acid. encyclopedia.pub Another approach involves the nucleophilic aromatic substitution reaction between an aryl halide and resorcinol (B1680541) under basic conditions. encyclopedia.pub

The synthesis of 4-(prop-2-yn-1-yloxy)benzoic acid involves the etherification of a hydroxybenzoic acid with a propargyl halide. This compound serves as a versatile building block for more complex structures through reactions like "click chemistry" with azides to form triazoles. Palladium-catalyzed reactions can be used to synthesize related structures, such as 4-(1-aryloxyvinyl)-1,3-dioxolan-2-ones from 4-hydroxy-2-yn-1-yl methyl carbonates and phenols. mdpi.com

Alkylamino-Propynyl Benzoic Acid Syntheses

Introducing an alkylamino group to the propynyl (B12738560) benzoic acid scaffold can be achieved through various synthetic routes. One method involves the coupling of a benzoic acid derivative with an amino-containing group. For instance, N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide can be synthesized from 3-(sulfamoyl)benzoic acid and propargyl amine using coupling agents like EDCI and HOBt. semanticscholar.org

Benzoic acid derivatives with an alkylamino group at the R'₆ position are noted in patent literature, highlighting their potential utility. google.mv The synthesis of these compounds can involve standard peptide coupling methods or reactions with N-substituted alkylamino acids. google.comnih.gov For example, multi-component, copper-free Sonogashira coupling has been used to synthesize 3-(3-(aminoquinoxalin-2-yl) prop-2-yn-1-yl carboxylates from carboxylic acids, propargyl bromide, and amine-substituted chloroquinoxalines with a palladium catalyst. nih.gov

Multi-functionalized Propynyl Benzoic Acid Derivatives

The synthesis of propynyl benzoic acid derivatives with multiple functional groups allows for the fine-tuning of their chemical properties. These derivatives can be prepared by employing a variety of synthetic strategies that combine the aforementioned methods. nih.govresearchgate.net

Advanced Synthetic Approaches and Process Optimization

The quest for more sustainable and efficient chemical manufacturing has driven the development of advanced synthetic methodologies. These approaches aim to minimize waste, reduce reaction times, and enhance safety and scalability. For a molecule like this compound, these advanced methods can offer significant advantages over traditional synthetic routes.

C(sp³)-H Activation in Directed Alkynylation

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis. For a precursor to this compound, such as 4-methylbenzoic acid, the activation of a C(sp³)-H bond of the methyl group is a highly attractive and atom-economical approach. This transformation is typically achieved using transition-metal catalysts that are guided to the target C-H bond by a directing group (DG) within the substrate.

In this context, the carboxylic acid moiety can act as a weakly-coordinating directing group, guiding a metal catalyst to a nearby C-H bond. While the ortho-alkynylation of benzoic acids at the C(sp²)-H position has been reported using ruthenium catalysis, the alkynylation of the benzylic C(sp³)-H position presents a different challenge. researchgate.netresearchgate.net

Pioneering work has demonstrated the feasibility of palladium-catalyzed alkynylation of C(sp³)–H bonds in aliphatic amides and carboxylic acid derivatives. acs.orgacs.org These methods often employ an auxiliary directing group, such as an 8-aminoquinoline (B160924) amide, to facilitate the reaction. The first catalytic alkynylation of unactivated C(sp³)–H bonds was achieved using a palladium catalyst, allowing for the direct introduction of an ethynyl (B1212043) group into aliphatic acid derivatives. acs.org This approach can be applied to rapidly construct complex molecules. acs.org

The general mechanism for such a reaction involves the coordination of the directing group to the palladium catalyst, followed by the cleavage of a β-C(sp³)–H bond to form a palladacycle intermediate. This intermediate then reacts with an alkynylating agent, such as an alkynyl halide, to form the C-C bond and regenerate the active catalyst. acs.org While direct application to 4-methylbenzoic acid to produce this compound is still a developing area, these precedents in C(sp³)-H activation provide a clear roadmap for future research.

Table 1: Examples of Palladium-Catalyzed C(sp³)-H Functionalization

Catalyst System Directing Group C-H Bond Type Coupling Partner Reference
Pd(0)/NHC or Pd(0)/PR₃ Aliphatic Amide β-C(sp³)–H Alkynyl Halides acs.org
Pd(II) Aliphatic Carboxylic Acid Derivative Unactivated C(sp³)–H Ethynylating Agent acs.org

This table illustrates catalyst systems and conditions used in C(sp³)-H activation, which could be conceptually applied to the synthesis of derivatives of this compound.

Electrochemical Synthesis Techniques for Benzoic Acid Derivatives

Electrosynthesis has emerged as a powerful and sustainable alternative to conventional chemical methods, utilizing electricity to drive redox reactions. acs.org This approach can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. nih.gov

For the synthesis of benzoic acid derivatives, electrochemical methods have been explored for various transformations. One established method is the oxidation of toluene (B28343) and its derivatives to the corresponding benzoic acids. tsijournals.comtsijournals.com This process can be carried out in an electrochemical cell, where superoxide (B77818) generated by the electrochemical reduction of molecular oxygen acts as the oxidizing agent. tsijournals.comtsijournals.com The reaction can be optimized by controlling parameters such as current density and applied potential to achieve high yields. tsijournals.com

Another innovative electrochemical approach involves the synthesis of benzoic acids from carbon dioxide (CO₂), a renewable and abundant feedstock. nih.gov In this method, CO₂ is first electrochemically reduced to carbon monoxide (CO). The ex-situ generated CO is then used in a subsequent palladium-catalyzed hydroxycarbonylation of an aryl iodide to produce the benzoic acid derivative. nih.gov This tandem system avoids the direct handling of hazardous CO gas and is highly efficient. nih.gov

The electrochemical behavior of benzoic acid itself has also been studied, particularly its oxidation on boron-doped diamond (BDD) electrodes. tue.nl These studies show that the oxidation proceeds through intermediates like 4-hydroxybenzoic acid, providing insight into the reactivity and potential side reactions during electrosynthesis. tue.nl Furthermore, electrochemical techniques have been used to synthesize complex structures like orthoesters from propargyl alcohols, demonstrating the versatility of electrochemistry in handling alkyne-containing molecules. rsc.org

Table 2: Electrochemical Methods for Benzoic Acid Derivative Synthesis

Method Starting Materials Key Reagent/Process Product Type Reference
Oxidation Toluene derivatives Electrochemically generated superoxide Substituted Benzoic Acids tsijournals.comtsijournals.com
Carboxylation Aryl Iodides, CO₂ Electrochemical CO₂ reduction, Pd-catalysis Substituted Benzoic Acids nih.gov

This table summarizes various electrochemical strategies relevant to the synthesis of the benzoic acid scaffold.

In-Flow Synthesis Methodologies for Alkyne-Containing Compounds

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, offers significant advantages over traditional batch processing, especially for reactions that are hazardous, exothermic, or require precise control. dokumen.pub These benefits include enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. dokumen.pubvapourtec.com

The synthesis of alkyne-containing compounds is particularly well-suited to flow chemistry. For instance, a continuous flow method for generating alkynes from isoxazolones has been developed. rsc.orgrsc.org This transformation, which can be problematic in batch due to its exothermic nature and the release of toxic gases, is rendered safe and highly efficient in a flow reactor, delivering products in residence times of less than a minute. rsc.orgrsc.org Similarly, the generation and subsequent reaction of difluorocarbene with alkynes have been successfully performed in a flow system, enabling a safe, green, and scalable process. vapourtec.comacs.org

Flow reactors are also ideal for multi-step syntheses. Modular flow reactors have been used for the rapid synthesis of terminal alkynes using the Bestmann-Ohira reagent, followed by in-line reactions like cycloadditions without isolating intermediates. nih.gov The synthesis of more complex molecules containing both alkyne and benzoic acid moieties, such as 4-(10-(3-hydroxyprop-1-yn-1-yl)anthracen-9-yl)benzoic acid, has been achieved through Sonogashira and Suzuki coupling reactions. cnr.itresearchgate.net While these were reported as batch processes, such coupling reactions are readily adaptable to flow chemistry, which would allow for improved process control and on-demand manufacturing. cnr.itresearchgate.netnih.gov

Table 3: Examples of In-Flow Synthesis for Alkyne-Containing Compounds

Reaction Type Starting Materials Key Features Residence Time Reference
Alkyne Generation Isoxazolones Overcomes scalability and safety issues of batch method < 1 minute rsc.orgrsc.org
Difluorocyclopropenation Alkynes, TMSCF₃ Controlled generation of difluorocarbene ~10 minutes vapourtec.comacs.org

This table highlights the efficiency and control offered by in-flow methodologies for synthesizing compounds with alkyne functionalities.

Click Chemistry Applications of the Alkyne Moiety

The terminal alkyne group in this compound is a prime substrate for "click" chemistry, a set of powerful, reliable, and selective reactions. Among these, the azide-alkyne cycloaddition has emerged as a particularly prominent method for the construction of complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions, often in aqueous solvents, and offers high yields with minimal byproducts. acs.orgnih.gov The alkyne functionality of this compound readily participates in CuAAC reactions, enabling its conjugation to a wide array of azide-containing molecules.

The general scheme for the CuAAC reaction involving an alkyne and an azide (B81097) is as follows:

R¹-C≡CH + R²-N₃ → (in the presence of a Cu(I) catalyst) → 1,4-disubstituted 1,2,3-triazole

Research has demonstrated that benzoic acid derivatives can even promote the CuAAC reaction, highlighting the compatibility of the carboxylic acid moiety with the catalytic cycle. organic-chemistry.orgresearchgate.netnih.gov The reaction is often carried out using a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govnih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Alkyne-Containing Benzoic Acids

While CuAAC is a powerful tool, the potential cytotoxicity of copper has spurred the development of copper-free click reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). magtech.com.cnd-nb.info SPAAC utilizes strained cycloalkynes, which react spontaneously with azides without the need for a metal catalyst. d-nb.infonih.gov Although less commonly reported for this compound itself, the principle of SPAAC can be applied to systems where this benzoic acid derivative is intended to react with a strained cycloalkyne-functionalized molecule. The reaction rate of SPAAC is highly dependent on the structure and strain of the cycloalkyne. magtech.com.cn

Synthesis of Triazole Hybrids and Conjugates for Diverse Research Purposes

The true utility of engaging this compound in click chemistry lies in the synthesis of complex triazole-containing hybrids and conjugates. The resulting 1,2,3-triazole ring is not merely a linker but is often considered a pharmacophore itself, exhibiting a range of biological activities. nih.govresearchgate.net By reacting this compound or its derivatives with various azides, researchers have constructed novel molecules for applications in medicinal chemistry, materials science, and beyond.

For instance, studies have shown the synthesis of benzimidazole-linked triazoles where a benzoic acid derivative is first amidated with propargylamine (B41283) and then subjected to a CuAAC reaction with aryl azides. ijpsr.com This modular approach allows for the rapid generation of diverse compound libraries. Similarly, ester-linked 1,4-disubstituted 1,2,3-triazoles have been synthesized through the cycloaddition of benzoic acid prop-2-yn-1-yl esters with various azides. iaea.org These examples underscore the capability to first modify the carboxylic acid group of an alkyne-bearing benzoic acid before performing the click reaction, enabling the creation of a wide variety of molecular structures.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound offers a gateway to a plethora of classical organic transformations, allowing for its incorporation into larger molecules through the formation of stable amide and ester linkages.

Esterification and Amidation Reactions of the Benzoic Acid Moiety

The carboxylic acid can be readily converted to esters and amides, which are fundamental functional groups in organic and medicinal chemistry.

Esterification can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Research on related benzoic acids has demonstrated successful esterification. For example, p-substituted benzoic acids have been esterified with prop-2-yn-1-ol. researchgate.net

Amidation reactions are crucial for building peptide-like structures and other biologically relevant molecules. Direct reaction of a carboxylic acid with an amine is often inefficient and requires activation of the carboxylic acid. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov Studies on structurally similar molecules, such as the amidation of 3-(sulfamoyl)benzoic acid derivatives with propargylamine, showcase the successful application of these methods. nih.gov

ReactionReagents and ConditionsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEster
AmidationAmine, Coupling Agents (e.g., EDCI, HOBt), Solvent (e.g., DMF)Amide

Formation of Anhydrides and Acid Chlorides for Activated Ester/Amide Synthesis

For more reactive intermediates that facilitate ester and amide bond formation, this compound can be converted into its corresponding acid chloride or anhydride (B1165640).

Acid chlorides are highly reactive acylating agents. The most common method for their synthesis from carboxylic acids is treatment with thionyl chloride (SOCl₂). rsc.org For example, 4-(chloromethyl)benzoic acid has been converted to 4-(chloromethyl)benzoyl chloride using this reagent. rsc.org This suggests that 4-(prop-1-yn-1-yl)benzoyl chloride can be similarly prepared.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent like acetic anhydride. google.com A general method for the synthesis of benzoic anhydride involves the reaction of benzoic acid with acetic anhydride. google.com Symmetrical anhydrides can also be prepared directly from the corresponding carboxylic acid using various reagents. researchgate.net These activated derivatives can then be used to synthesize esters and amides, often under milder conditions than direct coupling methods.

DerivativeTypical Reagents for Formation
Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Acid AnhydrideAcetic anhydride, Heat or other dehydrating agents

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring System

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the carboxyl group (-COOH) and the prop-1-yn-1-yl group (-C≡C-CH₃).

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The substituents on the ring significantly influence both its reactivity and the orientation of the incoming electrophile. wikipedia.org

Directing Effects: The carboxylic acid group is a moderate deactivating group, meaning it withdraws electron density from the ring, making it less reactive than benzene. organicchemistrytutor.comnumberanalytics.com It is a meta-director, guiding incoming electrophiles to the positions meta to it (C3 and C5). doubtnut.com The prop-1-yn-1-yl group, an internal alkyne, is also considered an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

When both groups are present on the ring, their directing effects must be considered in concert. The carboxylic acid is a stronger deactivating group than the propynyl group. Therefore, electrophilic substitution is expected to occur at the positions that are meta to the carboxyl group (C3 and C5) and ortho/meta to the propynyl group. Given the deactivating nature of both substituents, harsh reaction conditions would likely be necessary to achieve substitution. For instance, in a nitration reaction, the NO₂⁺ electrophile would preferentially add to the C3 or C5 position.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Reactivity Effect Directing Effect
-COOH Electron-Withdrawing Deactivating organicchemistrytutor.com Meta doubtnut.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups. pressbooks.publibretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgscribd.com

The benzene ring of this compound is rendered electron-deficient by both the carboxylic acid and the propynyl substituents. masterorganicchemistry.com For a nucleophilic aromatic substitution to occur on this molecule, a suitable leaving group (such as a halide) would need to be present on the ring. The presence of the electron-withdrawing groups, particularly if positioned ortho or para to the leaving group, would facilitate the reaction by stabilizing the anionic intermediate through resonance. libretexts.org For example, if a chlorine atom were present at the C2 position, a strong nucleophile like hydroxide (B78521) could potentially displace it, with the negative charge of the intermediate being stabilized by the adjacent propynyl group and the para-positioned carboxyl group.

Transition Metal-Catalyzed Transformations Beyond Click Chemistry

The propynyl group of this compound is a versatile functional handle for a variety of transition metal-catalyzed reactions that extend beyond the well-known click chemistry.

Palladium-Catalyzed Polymerization of Internal Diynes and Diamines

Aromatic polyamides are high-performance polymers known for their thermal stability and mechanical strength. Their synthesis typically involves the polycondensation of diamines with dicarboxylic acids. researchgate.netscielo.br Derivatives of this compound can serve as monomers in the synthesis of novel functional polyamides. For instance, a dicarboxylic acid monomer containing the propynyl functionality could be reacted with various aromatic or aliphatic diamines.

The general scheme for such a polycondensation would involve the reaction of a dicarboxylic acid with a diamine to form an amide linkage, with the elimination of water. This process can be carried out through several methods, including melt polymerization, solution polymerization, and interfacial polycondensation. magtech.com.cn The presence of the propynyl group on the polymer backbone would offer opportunities for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking of the polymer chains.

While direct polymerization of this compound itself is not a standard procedure, its conversion to a dicarboxylic acid or an acid chloride derivative would make it a suitable monomer for creating functional polyamides. For example, palladium-catalyzed copolymerization of diynes with other monomers can produce hyperbranched polymers. acs.org

Carbonylation Reactions Involving Ethynyl or Propynyl Benzoic Acids

Palladium-catalyzed carbonylation reactions introduce a carbon monoxide (CO) unit into an organic molecule and are a powerful tool for synthesizing carbonyl compounds like carboxylic acids and esters. unipr.itwikipedia.org The reactivity of alkynyl benzoic acids in such transformations is highly dependent on the position of the alkyne relative to the carboxylic acid.

Research has shown that 2-ethynylbenzoic acid derivatives can undergo palladium-catalyzed oxidative carbonylation to yield alkyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetates. unimore.it This reaction proceeds via an intramolecular cyclization-alkoxycarbonylation pathway. unimore.itresearchgate.net A proposed mechanism involves the formation of a palladium carboxylate complex, followed by a 5-exo-dig intramolecular insertion of the triple bond, CO insertion, and subsequent reaction with an alcohol. unimore.it

Table 2: Palladium-Catalyzed Oxidative Carbonylation of 2-[(Trimethylsilyl)ethynyl]benzoic Acids

Entry Alcohol (ROH) Product Yield (%)
1 Methanol Methyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetate 85
2 Ethanol Ethyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetate 90
3 Isopropanol Isopropyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetate 93
4 tert-Butanol tert-Butyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetate 74

Reaction Conditions: PdI₂ (2 mol%), KI (20 mol%), 80 °C, 40 atm (CO:air = 4:1). Data sourced from unimore.it.

For this compound, the para-substitution pattern prevents the intramolecular cyclization observed in the ortho-isomer. However, the alkyne functionality is still susceptible to other palladium-catalyzed carbonylation reactions, such as hydrocarboxylation or hydroesterification, which would lead to the formation of dicarboxylic acids or ester derivatives, respectively. semanticscholar.org Furthermore, palladium-catalyzed hydroaminocarbonylation of diynes with amines and CO is a known method to produce amides. mdpi.com

Other Metal-Mediated Functionalizations and Cyclizations

Beyond palladium, other transition metals like rhodium, iridium, gold, and copper catalyze a range of transformations involving alkynyl benzoic acids.

Rhodium-Catalyzed Reactions: Rhodium(III) complexes have been shown to catalyze the oxidative coupling of benzoic acids with alkynes. scholaris.ca An electron-deficient cyclopentadienyl (B1206354) rhodium(III) complex can catalyze the oxidative and decarboxylative [2+1+2+1] cycloaddition of benzoic acids with diynes, leading to the formation of fused naphthalenes. sci-hub.box This reaction proceeds through a five-membered rhodacycle intermediate formed by ortho C-H bond cleavage and alkyne insertion. sci-hub.box While this specific reaction involves diynes, it highlights the potential for rhodium catalysts to activate the C-H bonds of benzoic acids for cyclization reactions with the propynyl group of another molecule.

Iridium-Catalyzed Reactions: Iridium catalysts are effective for the ortho C-H functionalization of benzoic acids. nih.gov For example, [Cp*IrCl₂]₂ can catalyze the ortho C-H methylation of benzoic acids. nih.gov This carboxylate-directed functionalization demonstrates the ability of iridium to selectively activate the C-H bonds ortho to the carboxylic acid group. In the case of this compound, this would lead to functionalization at the C3 and C5 positions. Iridium catalysts have also been used for the cyclization of substrates containing both alcohol and alkyne functionalities. ub.edu

Gold and Copper-Catalyzed Cyclizations: Gold(I) catalysts are known to mediate the intramolecular cyclization of o-alkynylbenzoic acids and their esters to form phthalides and isocoumarins, respectively. researchgate.net These reactions proceed through the activation of the alkyne by the carbophilic gold catalyst. Copper(I) has been shown to catalyze the intramolecular cyclization of alkynoic acids, such as 4-pentynoic acid derivatives, to form enol lactones, particularly in aqueous media. nih.gov Although these examples focus on different isomers or related structures, they underscore the general reactivity of the alkynyl and carboxylic acid groups in metal-catalyzed cyclization reactions. For this compound, intermolecular reactions or reactions involving a second functional group introduced elsewhere on the molecule would be necessary to achieve cyclization.

Integration into Functional Polymers

The unique reactivity of the propynyl group in this compound allows for its use as a monomer in specialized polymerization reactions, leading to the creation of functional polymers with highly controlled structures.

A significant application of internal alkynes, such as the one present in this compound derivatives, is in the synthesis of poly(allylic tertiary amine)s. Researchers have developed a palladium-catalyzed C(sp³)–H polyamination of internal alkynes with amines. acs.org This method allows for the direct coupling of the alkyne's C-H bonds with N-H bonds of primary or secondary amines.

The polymerization of internal diynes with diamines proceeds with high efficiency and remarkable control over the polymer structure. The reaction yields poly(allylic tertiary amine)s with exclusive E-stereoselectivity of the trisubstituted double bonds formed in the polymer backbone. acs.org This high degree of regio- and stereoregularity is crucial for achieving predictable material properties. The process represents a powerful tool for constructing complex, functional polyamines from readily available monomers. nih.govincatt.nl

Table 1: Representative Data for C(sp³)–H Polyamination of Internal Diynes and Diamines Note: This table is illustrative of the polymerization process discussed and may not use this compound directly, but analogous diyne and diamine monomers.

Diyne Monomer Diamine Monomer Catalyst System Yield (%) Molecular Weight (Mw) Polydispersity Index (PDI) Ref.
1,4-Di(hex-1-yn-1-yl)benzene N,N'-di-p-tolylethane-1,2-diamine Pd(OAc)₂ / Benzoic Acid 95 15,800 2.15 acs.org

Expanding on the utility of C(sp³)–H activation, a palladium/benzoic acid-catalyzed polymerization of internal diynes and diols has been established. acs.org This reaction facilitates the addition of O-H bonds across the alkyne, creating functional poly(allylic ether)s. The process is highly regio- and stereoselective, producing polymers with 100% E-isomer content in the backbone. acs.org

This polymerization method is notable for its high yields (up to 98%) and the production of polymers with significant weight-average molecular weights (Mw up to 33,200). acs.org The ability to create well-defined poly(allylic ether)s opens avenues for developing new materials with specific thermal, mechanical, and optical properties derived from their precise chemical architecture.

Table 2: Polymerization of Internal Diynes and Diols via C(sp³)–H Activation Note: This table illustrates the synthesis of poly(allylic ether)s using representative internal diyne and diol monomers.

Diyne Monomer Diol Monomer Catalyst System Yield (%) Molecular Weight (Mw) Polydispersity Index (PDI) Ref.
Diphenyl-1,4-phenylenediprop-2-yn-1-ol Propane-1,3-diol Pd(OAc)₂ / Benzoic Acid 98 33,200 2.97 acs.org

The concept of Aggregation-Induced Emission (AIE) describes a phenomenon where non-luminescent molecules in a dilute solution become highly emissive upon aggregation. magtech.com.cnacs.org This effect is typically observed in molecules with rotatable parts, such as phenyl rings, whose intramolecular motions are restricted in the aggregated state, thus blocking non-radiative decay pathways and opening a radiative channel. acs.orgnih.gov

Polymers synthesized from monomers like this compound derivatives are excellent candidates for AIE materials. bldpharm.com The poly(allylic tertiary amine)s and poly(allylic ether)s produced via the C-H activation polymerizations described above contain tetrasubstituted olefin and aromatic units within their backbones. acs.org These structural features can lead to AIE activity. In solution, the polymer chains are flexible, and the rotation of the phenyl rings quenches fluorescence. However, in an aggregated state or in a solid film, these intramolecular rotations are hindered, which can activate strong light emission. flinders.edu.au The AIE phenomenon provides a powerful strategy for developing novel fluorescent sensors, organic light-emitting diodes (OLEDs), and bioimaging agents. nih.govflinders.edu.au

Supramolecular Chemistry and Self-Assembly Phenomena

The dual functionality of this compound enables its participation in non-covalent interactions, driving the formation of ordered, higher-level structures.

By chemically modifying this compound or its close structural analogues, amphiphilic molecules can be created that spontaneously self-assemble in solution. For instance, researchers have synthesized non-ionic amphiphiles by functionalizing a core structure containing propargyl groups with both hydrophilic poly(ethylene glycol) (PEG) chains and hydrophobic alkyl chains attached to a benzoic acid moiety. rsc.orgresearchgate.net

These amphiphilic systems are observed to spontaneously form well-defined nanostructures, such as micelles and vesicles, in aqueous solutions. rsc.orgresearchgate.net The formation and characteristics of these aggregates are studied using techniques like dynamic light scattering (DLS), surface tension measurements, and cryogenic transmission electron microscopy (cryo-TEM). rsc.orgresearchgate.net Such self-assembled nanostructures can encapsulate hydrophobic molecules, demonstrating their potential as nanocarriers for applications like drug delivery. rsc.orgresearchgate.netmdpi.com

Table 3: Properties of Self-Assembled Nanostructures from Amphiphilic Benzoic Acid Derivatives Note: Data is based on studies of amphiphiles incorporating similar propynyl-aromatic structures.

Amphiphile Structure Critical Micelle Concentration (CMC) (mg/L) Average Hydrodynamic Diameter (nm) Morphology Ref.
PEG-functionalized alkyloxy-benzoic acid derivative 12.3 110 Vesicles rsc.orgresearchgate.net

The benzoic acid group is a well-established motif for directing supramolecular assembly through robust and directional hydrogen bonds. Molecules containing carboxylic acids readily form predictable dimer synthons. nih.govacs.org This principle has been used to construct highly ordered two-dimensional (2D) host networks on surfaces. For example, trimesic acid derivatives self-assemble on graphite (B72142) to form a "chicken-wire" pattern, creating nanoporous cavities capable of trapping guest molecules. acs.org

The alkyne group in this compound adds another layer of functionality. While the benzoic acid directs the primary hydrogen-bonding network, the alkyne can participate in weaker, secondary interactions (such as halogen bonding) or act as a site for post-assembly modification via reactions like click chemistry. nih.govrsc.org This dual-motif approach allows for the rational design of complex supramolecular materials where the benzoic acid provides the structural framework and the alkyne introduces additional functionality or stability, leading to advanced materials for catalysis, separation, and sensing. nih.govresearchgate.net

An in-depth examination of the chemical compound this compound reveals its significant, albeit specialized, applications in the realm of materials science and engineering. This article explores its role in the formation of advanced materials, focusing on its function as a ligand in coordination polymers and its incorporation into sophisticated oxygen-releasing agents.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of 4-(Prop-1-yn-1-yl)benzoic Acid

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable structure and its electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For substituted benzoic acids, DFT calculations are routinely performed to provide insights into their molecular structure. researchgate.net

While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, the methodology is well-established through research on analogous compounds. Typically, calculations are performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This level of theory has proven effective for geometry optimization and frequency calculations of benzoic acid monomers and dimers.

The structural optimization of this compound would yield key parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the benzoic acid moiety would be largely planar, with the carboxylic acid group potentially twisted slightly out of the plane of the benzene (B151609) ring. The prop-1-yn-1-yl group attached at the para position is linear. The optimization process seeks the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional structure.

Table 1: Typical DFT Functionals and Basis Sets Used for Benzoic Acid Derivatives
ComponentCommon ExamplesPurpose
FunctionalB3LYP, M06-2X, CAM-B3LYP, PBE1PBEApproximates the exchange-correlation energy in DFT.
Basis Set6-31G(d,p), 6-311++G(d,p), aug-cc-pVDZA set of mathematical functions used to represent the electronic wave function.

Conformational analysis is crucial for understanding the flexibility of a molecule and the relative energies of its different spatial arrangements (conformers). For this compound, the primary sources of conformational variability are the rotation of the carboxylic acid group relative to the benzene ring and the rotation of the terminal methyl group of the propynyl (B12738560) substituent.

The rotation of the terminal methyl group is expected to have a very low energy barrier, making it essentially a free rotor at room temperature. The rotation of the carboxylic acid group is more significant. A potential energy surface (PES) scan can be performed computationally by systematically varying the dihedral angle between the carboxylic acid group and the phenyl ring and calculating the energy at each step. This mapping reveals the energy minima, corresponding to stable conformers, and the energy barriers (transition states) between them. In many substituted benzoic acids, the planar or near-planar conformer, which allows for conjugation between the ring and the carboxyl group, is the most stable. asianpubs.org

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. actascientific.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. actascientific.com A smaller gap generally implies higher reactivity. sapub.org

For context, DFT calculations on the related 4-(carboxyamino)-benzoic acid at the B3LYP/6-311G level determined the HOMO energy to be -6.82 eV and the LUMO energy to be -1.82 eV, resulting in an energy gap of 5.0 eV. actascientific.com It is anticipated that this compound would exhibit a comparable energy gap, indicating a stable molecular structure.

Table 2: Calculated FMO Properties of a Related Benzoic Acid Derivative
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
4-(carboxyamino)-benzoic acidDFT/B3LYP/6-311G-6.82-1.825.00 actascientific.com

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions), indicating electron-rich areas, around the electronegative oxygen atoms of the carboxylic acid group and likely along the π-system of the alkyne. Positive potential (blue regions), indicating electron-poor areas, would be concentrated on the acidic hydrogen of the carboxyl group. nih.gov This visualization is invaluable for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of reaction feasibility and selectivity.

The terminal alkyne group in this compound makes it a suitable monomer for polymerization reactions. Transition metal-catalyzed reactions, such as Sonogashira polycoupling, are commonly used to create conjugated polymers from terminal alkynes and aryl halides. oup.com Another pathway is the cyclotrimerization of three alkyne units to form a benzene ring within a polymer backbone. oup.com

Computational modeling, particularly with DFT, can elucidate the mechanisms of these complex catalytic cycles. Researchers can model the entire reaction pathway, including:

Oxidative addition of the catalyst into a substrate.

Ligand exchange and coordination of the alkyne monomer.

Key bond-forming steps like migratory insertion or reductive elimination.

Regeneration of the catalyst.

By calculating the Gibbs free energy of each reactant, intermediate, and transition state, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides a theoretical basis for optimizing reaction conditions or catalyst design. mdpi.com

Beyond polymerization, the functional groups of this compound—the carboxylic acid, the alkyne, and the aromatic ring—are all sites for potential chemical modification. Computational modeling can predict the most likely pathways for various functionalization reactions.

For example, in rhodium-catalyzed C-H activation and annulation reactions involving benzoic acids and alkynes, DFT calculations have been used to explain the observed regioselectivity. mdpi.com By comparing the activation energies for C-H activation at different positions on the aromatic ring (e.g., ortho vs. meta), computational models can predict which pathway is energetically favored. mdpi.com Similarly, the mechanism of reactions involving the alkyne group, such as click chemistry reactions or hydrofunctionalization, can be explored. Transition state theory combined with DFT calculations allows for the determination of activation barriers, which are crucial for predicting reaction rates and outcomes.

Molecular Docking and Ligand-Protein Interaction Analysis

Computational methods are pivotal in modern drug discovery, providing insights into the molecular interactions that govern ligand-protein recognition. For "this compound," molecular docking and interaction analyses are instrumental in predicting its binding orientation and affinity within the active sites of target enzymes. These theoretical studies form a rational basis for its further development as a potential therapeutic agent.

Computational Studies of Interactions with Enzyme Active Sites

Molecular docking simulations are employed to predict the preferred binding mode of "this compound" within the catalytic pocket of a target enzyme. These in silico studies are crucial for understanding the non-covalent and potential covalent interactions that contribute to the stability of the ligand-protein complex.

The typical workflow for such a computational study involves preparing a three-dimensional structure of the target protein, often obtained from crystallographic data, and the ligand. The docking algorithm then samples a multitude of possible conformations and orientations of the ligand within the enzyme's active site, scoring them based on a force field that estimates the binding affinity.

Key interactions for "this compound" would likely involve:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues, such as serine, threonine, or the backbone amide groups within the active site.

Hydrophobic Interactions: The benzene ring can engage in π-π stacking or hydrophobic interactions with aromatic and aliphatic residues like phenylalanine, tyrosine, and leucine.

Covalent Interactions: The terminal alkyne of the propargyl group can act as a latent electrophile or a "warhead" researchgate.netnih.govacs.org. This functional group has the potential to form a covalent bond with a nucleophilic residue, most commonly a cysteine, in the enzyme's active site nih.govacs.orgacs.org. This irreversible interaction can lead to potent and prolonged inhibition of the enzyme.

The results of molecular docking are often visualized to analyze the specific interactions. For instance, a hypothetical docking of "this compound" into a cysteine protease active site might reveal the interactions detailed in the table below.

Interaction TypeLigand MoietyEnzyme ResidueEstimated Distance (Å)
Hydrogen BondCarboxylic Acid (-COOH)Serine-122 (Side Chain -OH)2.8
Hydrogen BondCarboxylic Acid (C=O)Glycine-150 (Backbone -NH)3.1
π-π StackingBenzoic Acid RingPhenylalanine-853.5
HydrophobicPropargyl GroupLeucine-45, Valine-98-
Potential Covalent BondTerminal AlkyneCysteine-25 (Thiol -SH)Proximity for reaction

Structure-Based Ligand Design Principles using Alkyne-Tagged Benzoic Acids

Structure-based ligand design leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. The unique properties of the alkyne group in "this compound" make it a valuable component in this design process.

The principles guiding the design of inhibitors based on the alkyne-tagged benzoic acid scaffold include:

Scaffold Hopping and Bioisosteric Replacement: The benzoic acid core serves as a versatile scaffold. Modifications to the ring substitution pattern or replacement of the carboxylic acid with other hydrogen-bonding groups can be explored to optimize interactions with different enzyme active sites.

Exploiting the Alkyne for Covalent Inhibition: The terminal alkyne is a key feature for designing targeted covalent inhibitors researchgate.netnih.govacs.org. The design process focuses on positioning the alkyne group in close proximity to a nucleophilic residue within the active site to facilitate covalent bond formation. The reactivity of the alkyne can be modulated by introducing substituents on the propargyl group to enhance its electrophilicity or to improve its orientation for reaction acs.org.

Optimizing Non-covalent Interactions: The design process also aims to maximize favorable non-covalent interactions to ensure proper orientation of the ligand before any potential covalent reaction. This involves modifying the scaffold to better fit the hydrophobic pockets and to form optimal hydrogen bonds within the active site.

The iterative process of structure-based design involves designing a compound, synthesizing it, and then co-crystallizing it with the target protein to experimentally verify the binding mode. This information is then used to refine the next generation of inhibitors.

A hypothetical design strategy starting from "this compound" could involve the modifications listed in the table below, aimed at improving its inhibitory activity against a specific enzyme target.

ModificationRationalePredicted Outcome
Addition of a hydroxyl group to the benzoic acid ringIntroduce an additional hydrogen bond donor/acceptorIncreased binding affinity
Replacement of the propargyl methyl group with an electron-withdrawing groupIncrease the electrophilicity of the alkyneEnhanced rate of covalent bond formation
Extension of the alkyl chain of the alkyneProbe for additional hydrophobic pocketsImproved potency and selectivity
Introduction of a flexible linker between the ring and the alkyneAllow for better positioning of the alkyne for covalent modificationIncreased likelihood of covalent inhibition

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of "4-(Prop-1-yn-1-yl)benzoic acid" is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the prop-1-yn-1-yl group. The aromatic region would likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carboxylic acid group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the propynyl (B12738560) group. The methyl protons of the propynyl group would appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carboxylic carbon, the two alkyne carbons, the four unique aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The carboxylic acid group is electron-withdrawing, while the propynyl group has a more complex electronic effect.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (ortho to COOH)7.9-8.1Doublet
Ar-H (ortho to C≡C)7.5-7.7Doublet
-CH₃2.1Singlet
-COOH11-13Singlet (broad)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH~172
Ar-C (ipso, attached to COOH)~130
Ar-C (ortho to COOH)~130
Ar-C (ortho to C≡C)~132
Ar-C (ipso, attached to C≡C)~125
-C≡C-CH₃~90
-C≡C-CH₃~80
-CH₃~4

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring. No other correlations would be expected due to the lack of other vicinal protons.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between protons and the carbons to which they are directly attached. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the methyl proton signal would correlate with the methyl carbon signal. This is crucial for unambiguously assigning the aromatic ¹H and ¹³C signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum of "this compound" would show positive signals for the aromatic CH and the methyl CH₃ carbons, while quaternary carbons (like the ipso-carbons, alkyne carbons, and the carboxylic carbon) would be absent. A DEPT-90 spectrum would only show signals for the CH carbons (the aromatic methines).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of "this compound" would be dominated by the characteristic vibrations of the carboxylic acid and alkyne functionalities. The carboxylic acid group gives rise to a very broad O-H stretching band due to hydrogen bonding, and a strong C=O stretching absorption. The alkyne C≡C stretching vibration is also a key diagnostic peak, though its intensity in the IR spectrum can be variable. Aromatic C-H and C=C stretching vibrations will also be present.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Strong, Broad
AromaticC-H stretch3000-3100Medium
MethylC-H stretch2850-2960Medium
AlkyneC≡C stretch2215-2260Medium to Weak
Carboxylic AcidC=O stretch1680-1710Strong
AromaticC=C stretch1450-1600Medium
Carboxylic AcidC-O stretch1210-1320Strong
Carboxylic AcidO-H bend920-950Medium, Broad

In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction has a profound effect on the IR spectrum. The O-H stretching vibration is significantly broadened and shifted to lower wavenumbers (appearing in the 2500-3300 cm⁻¹ region) compared to a free O-H group. researchgate.netstmarys-ca.edustmarys-ca.edu Simultaneously, the C=O stretching frequency is lowered (typically appearing between 1680-1710 cm⁻¹) relative to the monomeric form. The presence of these characteristic spectral features would provide strong evidence for the dimeric structure of "this compound" in the condensed phase.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For "this compound" (C₁₀H₈O₂), the exact molecular weight is 160.05 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 160. The fragmentation of this molecule is expected to follow pathways characteristic of benzoic acids and aromatic alkynes. Key fragmentation steps would likely include:

Loss of a hydroxyl radical (•OH): This would result in the formation of an acylium ion at m/z 143.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) after rearrangement: This would lead to a fragment at m/z 115, corresponding to the phenylpropyne cation.

Loss of carbon monoxide (CO) from the [M-OH]⁺ fragment: This would produce a fragment at m/z 115.

The fragmentation of a related compound, phenylpropiolic acid, shows a prominent molecular ion peak and fragments corresponding to the loss of COOH. chemicalbook.comnist.gov Similarly, 4-vinylbenzoic acid also displays a strong molecular ion and characteristic fragmentation patterns. nist.gov

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
160[M]⁺˙ (Molecular Ion)
143[M - OH]⁺
115[M - COOH]⁺ or [M - OH - CO]⁺

X-ray Crystallography for Solid-State Structural Determination

While specific single-crystal X-ray diffraction data for this compound are not available in the reviewed scientific literature, the crystallographic behavior of the parent compound, benzoic acid, and its derivatives has been extensively studied. These studies provide a robust framework for understanding the likely solid-state characteristics of this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration of chiral molecules and the preferred conformation of molecules in the solid state. For a molecule like this compound, which is achiral, the focus of SCXRD would be on determining its precise molecular geometry and conformation.

The analysis would reveal the planarity of the benzene ring and the orientation of the carboxylic acid and propynyl substituents relative to the ring. In many benzoic acid derivatives, the carboxylic group is often found to be nearly coplanar with the benzene ring, which allows for maximum conjugation. However, steric hindrance from substituents can cause this group to twist out of the plane. For instance, the crystal structure of benzoic acid itself shows a nearly planar molecule. iucr.org

The conformation of the propynyl group would also be of interest. The linear geometry of the alkyne function is rigid, but its orientation relative to the benzene ring can be determined with high precision.

Illustrative Crystal Data for a Benzoic Acid Derivative

To illustrate the type of data obtained from a single crystal X-ray diffraction study, the crystallographic parameters for 2-(ferrocenylcarbonyl)benzoic acid are presented below.

ParameterValue
Empirical FormulaC18H14FeO3
Formula Weight349.15
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(2)
b (Å)11.234(2)
c (Å)13.456(3)
β (°)109.12(3)
Volume (ų)1448.1(5)
Z4

Data for 2-(ferrocenylcarbonyl)benzoic acid, presented for illustrative purposes. iucr.org

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks

The solid-state packing of carboxylic acids is typically dominated by strong hydrogen bonds. Benzoic acid and its derivatives are well-known to form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. iucr.org In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. iucr.org

It is highly probable that this compound would also exhibit this classic hydrogen-bonded dimer formation. Beyond this primary interaction, other weaker intermolecular forces, such as C-H···O and C-H···π interactions, would likely play a role in stabilizing the three-dimensional crystal lattice. The presence of the alkyne group might also introduce C-H···π or other weak interactions involving the π-system of the triple bond. The analysis of these interactions is crucial for understanding the physical properties of the crystalline material, such as its melting point and solubility.

Illustrative Hydrogen Bond Geometry for a Benzoic Acid Derivative

The following table provides an example of hydrogen bond parameters for 2-(ferrocenylcarbonyl)benzoic acid.

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
O-H···O0.821.802.6073(15)170

D = donor atom, A = acceptor atom. Data for 2-(ferrocenylcarbonyl)benzoic acid, presented for illustrative purposes. iucr.org

Determination of Dihedral Angles and Crystal Packing Motifs

Dihedral angles, also known as torsion angles, describe the rotation around a chemical bond and are critical for defining the three-dimensional shape of a molecule. In the context of this compound, key dihedral angles would include the one defining the twist of the carboxylic acid group relative to the plane of the benzene ring and the orientation of the propynyl group.

For example, in the structure of 2-(ferrocenylcarbonyl)benzoic acid, the phenyl ring is twisted away from the plane of the carbonyl group with a torsion angle of -112.41(16)°. iucr.org In many para-substituted benzoic acids, the torsion angle between the benzene ring and the carboxyl group is small, indicating a high degree of planarity.

Illustrative Dihedral Angles for a Substituted Benzoic Acid

This table shows selected dihedral angles for 2-(ferrocenylcarbonyl)benzoic acid, illustrating the type of conformational information obtained.

AngleValue (°)
C2-C1-C11-O12.9(2)
O1-C11-C12-C13-112.41(16)

Research in Chemical Biology and Drug Discovery Methodologies and Design Principles

Chemical Probe Synthesis and Design Utilizing Alkyne Tags

Chemical probes are essential tools for studying biological systems, enabling researchers to identify protein targets, profile enzyme activity, and visualize biological processes. The incorporation of an alkyne tag, as found in 4-(prop-1-yn-1-yl)benzoic acid, is a key strategy in modern probe design.

The concept of trifunctional building blocks has streamlined the synthesis of chemical probes. These reagents possess three key components in a single molecule: a connectivity group for attachment to a ligand, a reactive group for covalent bonding to a biological target, and a bioorthogonal handle for downstream applications.

A closely related analogue, 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, exemplifies this principle. celluars.comcelluars.com It integrates a carboxylic acid (the connectivity group), a photo-activatable benzophenone (B1666685) (the reactive group), and a terminal alkyne (the bioorthogonal handle). celluars.comcelluars.com This design allows chemists to first append the building block to a known ligand or pharmacophore via the carboxylic acid. The resulting conjugate can then be used to modify a biological target covalently upon UV irradiation, and subsequently detected or isolated by using the alkyne tag for click chemistry reactions, such as conjugation to a fluorescent dye or a biotin (B1667282) tag for enrichment. celluars.com The use of such building blocks allows for the rapid generation of a library of potential probes from a single bioactive small molecule.

ComponentFunctionExample Moiety
Connectivity Group Facilitates coupling to ligands or pharmacophores.Carboxylic Acid (-COOH)
Reactive Group Forms a covalent bond with the protein of interest.Benzophenone
Bioorthogonal Handle Permits "click chemistry" conjugation for detection/enrichment.Alkyne (-C≡CH)

This interactive table summarizes the components of a trifunctional chemical probe building block, based on the structure of 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid. celluars.com

Photoaffinity labeling is a powerful technique to capture even weak or transient interactions between a small molecule and its protein target. Trifunctional probes containing a benzophenone group, like the analogue 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, are specifically designed for this purpose. celluars.comcelluars.com Upon exposure to UV light, the benzophenone moiety becomes activated and can form a covalent bond with nearby amino acid residues within the protein's binding site. celluars.com This permanently attaches the probe—and its alkyne tag—to the target protein, enabling subsequent identification and analysis. celluars.com This strategy is invaluable for target identification and validation in drug discovery.

Ligand and Pharmacophore Development using Alkyne-Benzoic Acid Scaffolds

The rigid structure and dual functionality of alkyne-benzoic acid scaffolds provide a robust platform for designing new ligands and mapping pharmacophores. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net

Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, or a novel mechanism of action. The alkyne group on scaffolds like this compound is ideally suited for this purpose. Utilizing the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, the alkyne can be readily linked to another molecule bearing an azide (B81097) group. This strategy has been used to synthesize a variety of hybrid molecules, tethering pharmacophoric fragments to create novel compounds for biological evaluation. nih.gov

The product of the azide-alkyne cycloaddition, a 1,2,3-triazole ring, is a key structural motif in modern medicinal chemistry. nih.gov Triazoles are often used as bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological responses. nih.gov Specifically, the 1,4-disubstituted 1,2,3-triazole is recognized as an excellent bioisostere for the trans-amide bond, a common linkage in peptides and drugs that is often susceptible to metabolic degradation. unimore.itresearchgate.net The triazole ring mimics the planarity, dipole moment, and hydrogen-bonding capabilities of the amide bond while offering superior chemical stability. nih.govunimore.it Therefore, reacting this compound with an azide-containing molecule can generate a stable triazole linker, a strategy frequently employed in lead optimization to improve pharmacokinetic properties. nih.gov

Original Functional GroupBioisosteric ReplacementKey Properties MimickedAdvantage of Replacement
Amide Bond1,2,3-Triazole RingPlanar geometry, H-bond acceptor/donor properties, dipole moment.Increased metabolic stability to hydrolysis. unimore.it
Ester Bond1,2,3-Triazole RingMimics conformational constraints.Reduced susceptibility to enzymatic degradation. unimore.it
Carboxylic Acid4-hydroxy-1,2,3-triazoleAcidity, potential for directional interactions.Modulation of pKa and substituent vectors. researchgate.net

This interactive table illustrates the concept of bioisosteric replacement where a triazole moiety, which can be formed from an alkyne, mimics other common functional groups in drug design. nih.govunimore.itresearchgate.net

PROTAC Design and Synthesis Incorporating Alkyne Tags

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that represent a new therapeutic modality. nih.govnih.gov A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.gov

The synthesis of PROTACs often requires the efficient connection of the two distinct ligand components. The alkyne-azide click chemistry reaction has proven highly valuable for this purpose, enabling the rapid and convergent synthesis of PROTAC libraries. nih.gov A scaffold such as this compound could serve as a component of a PROTAC linker. For instance, the carboxylic acid could be used to attach the scaffold to a warhead ligand that binds the POI. The terminal alkyne would then be available to "click" with an azide-functionalized ligand that binds to the E3 ligase, completing the synthesis of the heterobifunctional degrader molecule. nih.gov This modular approach allows for variations in linker length, composition, and attachment points to optimize degradation efficiency. nih.gov

Bivalent "Click" Approaches for Constructing Protein Degraders

Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) being a prominent class of protein degraders. nih.gov PROTACs are heterobifunctional molecules that consist of two ligands—one binding to a target protein of interest and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. slideshare.net The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The construction of PROTACs often employs modular synthetic strategies to facilitate the rapid assembly and optimization of the tripartite structure. "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of these bivalent approaches due to its high efficiency, specificity, and biocompatibility. csmres.co.uknih.gov This reaction forms a stable triazole ring from an azide and a terminal alkyne, providing a robust linkage between the two ligand-bearing fragments of a PROTAC. nih.gov

In this context, this compound serves as a key building block for introducing the terminal alkyne functionality into one of the PROTAC components. The carboxylic acid group of this compound can be readily functionalized, for instance, by forming an amide bond with a ligand for either the target protein or the E3 ligase. This positions the propargyl group as a handle for the subsequent click reaction with the other azide-functionalized ligand, completing the synthesis of the bivalent protein degrader. nih.gov

The general scheme for such a bivalent "click" approach is outlined below:

Step Description Role of this compound
1. Ligand FunctionalizationA ligand for the target protein (or E3 ligase) is modified to incorporate a reactive handle.The carboxylic acid of this compound is coupled to the ligand, introducing a terminal alkyne.
2. Second Ligand PreparationThe other ligand (for the E3 ligase or target protein) is functionalized with an azide group.Not directly involved.
3. Click ReactionThe two functionalized ligands are joined together using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).The terminal alkyne of the this compound moiety reacts with the azide on the second ligand to form a stable triazole linker.

This modular approach allows for the efficient generation of a library of PROTACs with varying linkers, ligand orientations, and attachment points, which is crucial for optimizing the degradation efficiency and pharmacological properties of the final compound. broadpharm.com

Strategic Linker Chemistry in PROTAC Constructs for Target Proximity

The linker in a PROTAC molecule is not merely a passive spacer but plays a critical role in determining the efficacy of the degrader. researchgate.net Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex, thereby impacting the efficiency of protein degradation. broadpharm.com The incorporation of rigid structural elements, such as the phenyl ring of this compound, can be a strategic choice in linker design.

While flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, are commonly used, more rigid linkers can offer advantages by pre-organizing the two ligands in a conformation favorable for ternary complex formation. tarosdiscovery.com The aryl group of this compound introduces a degree of conformational restraint that can reduce the entropic penalty associated with binding and potentially enhance the cooperativity of ternary complex formation.

The strategic incorporation of this compound into a PROTAC linker can be summarized as follows:

Linker Component Contribution to PROTAC Properties
Phenyl RingProvides rigidity and defined geometry to the linker, potentially improving ternary complex formation.
Propargyl Group (and resulting Triazole)Offers a reliable "click" handle for synthesis and introduces a stable, polar heterocyclic moiety into the linker.
Carboxylic Acid (as an amide)Provides a stable attachment point to the ligand.

The ability to systematically modify the linker by incorporating building blocks like this compound is essential for the rational design of potent and selective protein degraders.

Construction of Diverse Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large collections of chemical compounds for their biological activity against a specific target. nih.gov The success of HTS campaigns is highly dependent on the chemical diversity and quality of the compound libraries being screened. The construction of these libraries often relies on robust and versatile chemical reactions that allow for the combinatorial assembly of diverse molecular scaffolds.

This compound is a valuable building block for the synthesis of diverse compound libraries due to its two orthogonal reactive sites: the carboxylic acid and the terminal alkyne. This dual functionality allows for a variety of chemical transformations to be performed in a controlled and sequential manner.

For example, the carboxylic acid can be used as an anchor point to attach the molecule to a solid support for solid-phase synthesis. From this solid-supported starting material, the terminal alkyne can be elaborated using a wide range of alkyne-specific reactions, such as the aforementioned CuAAC, Sonogashira coupling, or other addition reactions. Subsequently, the ester linkage to the solid support can be cleaved to release the final compound into solution for screening.

Alternatively, in solution-phase library synthesis, the carboxylic acid can be converted into a variety of functional groups (e.g., amides, esters) through coupling with a diverse set of amines or alcohols. The alkyne can then be reacted with a library of azide-containing building blocks via click chemistry. This combinatorial approach allows for the rapid generation of a large number of distinct molecules from a small set of starting materials.

An example of a combinatorial library synthesis strategy using this compound is presented below:

Building Block A (amines/alcohols) Building Block B (azides) Resulting Library Scaffold
R1-NH2R2-N3A library of N-substituted 4-(1-(R2)-1H-1,2,3-triazol-4-yl)benzamides
R1-OHR2-N3A library of R1-yl 4-(1-(R2)-1H-1,2,3-triazol-4-yl)benzoates

The inclusion of building blocks like this compound in library design enhances the structural diversity of the resulting compounds, increasing the probability of identifying novel hits in high-throughput screening campaigns. nih.gov

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the alkyne proton (δ ~2.5–3.5 ppm) and carboxylic acid resonance (δ ~170 ppm). IR spectroscopy verifies C≡C stretching (~2100 cm⁻¹) and COOH groups (~2500–3500 cm⁻¹).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. ORTEP-3 visualizes anisotropic displacement parameters to validate molecular geometry .

What advanced strategies can address discrepancies in crystallographic data for this compound complexes?

Advanced Research Question

  • Twinning Analysis : Employ SHELXD for structure solution in cases of twinned crystals.
  • High-Resolution Data : Use synchrotron radiation to improve data quality.
  • Hydrogen Bonding Networks : Analyze intermolecular interactions via Mercury software to resolve packing ambiguities.
  • Validation Tools : Check CIF files with PLATON or CheckCIF for systematic errors .

How does the electronic nature of the propynyl group influence the reactivity of this compound in click chemistry or photochemical applications?

Advanced Research Question

  • Click Chemistry : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Steric hindrance from the benzoic acid may require optimized catalysts (e.g., TBTA ligands).
  • Photoreactivity : The alkyne’s electron-withdrawing effect stabilizes triplet states, enhancing potential as a benzophenone-like photoaffinity probe. Computational modeling (DFT) predicts excited-state behavior .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Advanced Research Question

  • In Vitro Assays : Use fluorescence-based assays (e.g., FRET) to monitor enzyme inhibition (e.g., cyclooxygenase or kinases).
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with modified alkyne or carboxyl groups to probe pharmacophore requirements.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with target proteins. Validate with crystallographic data from related benzoic acid derivatives .

How can computational modeling reconcile contradictory data on the compound’s solubility and stability in aqueous vs. organic media?

Advanced Research Question

  • MD Simulations : Use GROMACS to model solvation shells and predict pH-dependent solubility (carboxylic acid deprotonation at pH > 4).
  • Degradation Pathways : DFT calculations identify hydrolysis-prone sites (e.g., alkyne protonation under acidic conditions).
  • Experimental Validation : Compare with HPLC-MS data to confirm degradation products .

What are the best practices for synthesizing isotopically labeled this compound for metabolic tracing studies?

Advanced Research Question

  • ¹³C Labeling : Introduce ¹³C at the carboxylic acid via carboxylation of Grignard reagents with ¹³CO₂.
  • Deuterated Derivatives : Use D₂O in hydrolysis steps or Pd/D-mediated hydrogenation of precursor alkynes.
  • Quality Control : LC-MS (high-resolution mode) ensures isotopic purity and quantifies labeling efficiency .

How can researchers design robust experimental protocols to mitigate batch-to-batch variability in the compound’s synthesis?

Basic Research Question

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (catalyst loading, temperature).
  • Reproducibility : Standardize purification (e.g., automated flash chromatography) and storage conditions (desiccated, −20°C) .

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Advanced Research Question

  • HPLC-MS/MS : Employ reverse-phase C18 columns with 0.1% formic acid in mobile phases for high sensitivity.
  • Impurity Profiling : Compare with spiked standards (e.g., unreacted precursors or oxidation byproducts).
  • Validation : Follow ICH Q3A guidelines for limits of detection (LOD < 0.1%) .

How does the compound’s solid-state packing influence its mechanical properties in polymer composites?

Advanced Research Question

  • Crystal Engineering : Analyze hydrogen-bonding motifs (carboxylic acid dimers) via X-ray diffraction.
  • Thermal Analysis : DSC/TGA evaluates melting points and thermal stability.
  • Composite Testing : Measure tensile strength and Young’s modulus in polyamide blends to correlate with crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.